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Introduction

p-O-Desmethyl Verapamil, also known as D617, is a principal metabolite of the widely used

calcium channel blocker, verapamil. Formed through N-dealkylation of verapamil, D617 is a

critical component in understanding the overall pharmacokinetic profile of its parent drug. While

less pharmacologically active than verapamil, its formation and subsequent elimination play a

significant role in drug-drug interactions (DDIs) and the variability observed in patient response

to verapamil. These application notes provide a comprehensive overview of the role of D617 in

pharmacokinetic modeling, including detailed experimental protocols and quantitative data to

aid researchers in their studies.

Data Presentation
In Vitro Metabolic Kinetic Parameters
The formation of p-O-Desmethyl Verapamil (D617) from verapamil is primarily catalyzed by

cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP2C8. The following table summarizes

the Michaelis-Menten kinetic parameters for the formation of D617 from the enantiomers of

verapamil by these enzymes.
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Enzyme
Verapamil
Enantiomer

Km (μM)
Vmax
(pmol/min/pmol
P450)

CYP3A4 R-Verapamil 60 - 127 4 - 8

S-Verapamil 60 - 127 4 - 8

CYP3A5 R-Verapamil 60 - 127 4 - 8

S-Verapamil 60 - 127 4 - 8

CYP2C8 R-Verapamil >450 8 - 15

S-Verapamil >450 8 - 15

Data compiled from studies using cDNA-expressed human cytochrome P450 enzymes.

In Vivo Pharmacokinetic Parameters
While extensive pharmacokinetic data is available for verapamil and its active metabolite,

norverapamil, specific Cmax (maximum plasma concentration) and AUC (area under the curve)

values for p-O-Desmethyl Verapamil (D617) in humans are not consistently reported in

publicly available literature. However, its plasma half-life has been documented.

Metabolite Parameter Value Species Notes

p-O-Desmethyl

Verapamil

(D617)

t1/2 (half-life) 8.5 hours[1] Human

Following oral

administration of

a conventional

verapamil

preparation.

Cmax
Not consistently

reported
Human -

AUC
Not consistently

reported
Human -
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The lack of readily available Cmax and AUC data for D617 highlights an area for further

research to fully characterize its in vivo disposition.

Signaling and Metabolic Pathways
The metabolic pathway of verapamil is complex, involving multiple enzymatic steps. The

formation of p-O-Desmethyl Verapamil (D617) is a key N-dealkylation reaction. D617 itself

can be further metabolized.
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Caption: Metabolic pathway of Verapamil to its major metabolites.

Experimental Protocols
In Vitro Metabolism of Verapamil in Human Liver
Microsomes
This protocol outlines a typical experiment to determine the kinetics of p-O-Desmethyl
Verapamil (D617) formation in vitro.

Objective: To measure the rate of D617 formation from verapamil using human liver

microsomes.

Materials:

Human liver microsomes (HLMs)
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Verapamil hydrochloride

p-O-Desmethyl Verapamil (D617) analytical standard

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Potassium phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-

labeled compound)

Procedure:

Preparation of Incubation Mixtures:

Prepare a stock solution of verapamil in a suitable solvent (e.g., methanol or DMSO) and

dilute to working concentrations in potassium phosphate buffer.

In microcentrifuge tubes, combine HLMs (final protein concentration typically 0.1-0.5

mg/mL), potassium phosphate buffer, and the verapamil working solution.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiation of Metabolic Reaction:

Initiate the reaction by adding the pre-warmed NADPH regenerating system to the

incubation mixture.

Incubation:

Incubate the reaction tubes at 37°C in a shaking water bath for a specified time course

(e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range

of metabolite formation.

Termination of Reaction:
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Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile

containing the internal standard. This precipitates the microsomal proteins and quenches

the enzymatic activity.

Sample Processing:

Vortex the terminated reaction mixtures vigorously.

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the

precipitated proteins.

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis:

Analyze the supernatant for the concentration of D617 using a validated LC-MS/MS

method.

Create a standard curve of D617 of known concentrations to quantify the amount of

metabolite formed in the samples.

Data Analysis:

Calculate the rate of D617 formation (pmol/min/mg protein).

To determine the kinetic parameters (Km and Vmax), perform the experiment with a range

of verapamil concentrations and fit the data to the Michaelis-Menten equation using non-

linear regression analysis.

Quantification of p-O-Desmethyl Verapamil in Plasma by
LC-MS/MS
This protocol provides a general procedure for the analysis of D617 in plasma samples from in

vivo pharmacokinetic studies.

Objective: To accurately quantify the concentration of D617 in plasma samples.

Materials:
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Plasma samples from subjects administered verapamil

p-O-Desmethyl Verapamil (D617) analytical standard

Internal standard (IS)

Acetonitrile (ACN)

Formic acid

HPLC-grade water

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Procedure:

Sample Preparation (Protein Precipitation):

To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal

standard.

Vortex for 1 minute to precipitate plasma proteins.

Centrifuge at 14,000 rpm for 10 minutes.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions (Example):

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient Elution: A time-programmed gradient to separate D617 from verapamil,

norverapamil, and other endogenous plasma components.

Flow Rate: 0.4 mL/min

Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

Ionization Mode: Positive electrospray ionization (ESI+)

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

D617: Monitor a specific precursor-to-product ion transition (e.g., m/z 441.3 -> 165.2).

Internal Standard: Monitor the specific MRM transition for the chosen IS.

Optimize instrument parameters such as declustering potential, collision energy, and

source temperature for maximum signal intensity.

Quantification:

Construct a calibration curve by plotting the peak area ratio of D617 to the IS against the

known concentrations of the D617 standards.

Determine the concentration of D617 in the plasma samples by interpolating their peak

area ratios from the calibration curve.

Experimental and Modeling Workflow
The study of p-O-Desmethyl Verapamil in pharmacokinetic modeling typically follows a

structured workflow, from initial in vitro experiments to in vivo studies and computational

modeling.
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Caption: Workflow for pharmacokinetic modeling of verapamil and D617.

Conclusion
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p-O-Desmethyl Verapamil (D617) is an indispensable element in the pharmacokinetic

modeling of verapamil. A thorough understanding of its formation, and elimination is crucial for

predicting verapamil's disposition and potential for drug-drug interactions. The protocols and

data presented here provide a framework for researchers to incorporate the analysis of D617

into their drug development programs, leading to a more complete and accurate understanding

of verapamil's clinical pharmacology. Further research is warranted to fully characterize the in

vivo pharmacokinetic profile of D617, particularly its Cmax and AUC, to refine and improve the

predictive power of pharmacokinetic models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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